5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative combining a thiazolo[3,2-b][1,2,4]triazole core with a 4-phenylpiperazine moiety and a 3-methoxyphenyl substituent. This article compares its structural, synthetic, and biological properties with those of analogous compounds reported in recent literature.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-24-23-28(25-16)22(29)21(31-23)20(17-7-6-10-19(15-17)30-2)27-13-11-26(12-14-27)18-8-4-3-5-9-18/h3-10,15,20,29H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXUNFOOSYCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling with Piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable halide precursor.
Final Assembly: The final compound is assembled by linking the methoxyphenyl and phenyl groups to the piperazine and thiazole-triazole core through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo-triazole core and benzylic positions are susceptible to oxidation:
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Thiazole ring oxidation : Under strong oxidizing agents like KMnO₄ or CrO₃, the thiazole sulfur may oxidize to sulfoxide or sulfone derivatives.
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Benzylic C–H oxidation : The methylene group bridging the piperazine and triazole moieties can undergo oxidation to form a ketone derivative.
Example reaction conditions :
Nucleophilic Substitution
The 3-methoxyphenyl group participates in electrophilic aromatic substitution (EAS):
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Demethylation : HBr or BBr₃ cleaves the methoxy group to form a phenolic hydroxyl group.
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Nitration/Halogenation : Directed by the methoxy group’s activating effect, introducing nitro or halogen substituents at the para position .
Reactivity comparison :
| Position | Reaction Type | Reagents | Product Stability |
|---|---|---|---|
| 3-Methoxy | Demethylation | BBr₃, 0°C | High |
| Thiazole C-2 | Nucleophilic attack | RNH₂, DMSO, 100°C | Moderate |
Cycloaddition Reactions
The conjugated system in the thiazolo-triazole core enables [4+2] Diels-Alder reactions:
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With dienophiles : Maleic anhydride or acetylenedicarboxylate forms bicyclic adducts .
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Regioselectivity : The electron-deficient triazole ring acts as the diene .
Key example :
Acid/Base-Mediated Rearrangements
Under acidic conditions:
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Ring-opening : HCl/EtOH cleaves the thiazole ring, yielding a thioamide intermediate .
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Protonation effects : The piperazine nitrogen becomes protonated, altering solubility and reactivity.
Functional Group Transformations
Piperazine modifications :
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
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Acylation : Acetic anhydride acetylates the secondary amine.
Reaction outcomes :
| Modification Type | Reagent | Conditions | Application |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12h | Enhanced lipophilicity |
| Acylation | Ac₂O, pyridine | RT, 6h | Prodrug synthesis |
Comparative Reactivity of Thiazolo-Triazole Derivatives
Data from structurally related compounds ( ):
| Compound Substituents | Oxidation Stability | EAS Reactivity | Cycloaddition Yield |
|---|---|---|---|
| 2-Methyl, 3-methoxyphenyl (Target) | Moderate | High | 55–60% |
| 2-Ethyl, 4-methoxyphenyl | High | Moderate | 45–50% |
| 5-Chloro, 2-thienyl | Low | Low | 30–35% |
Mechanistic Insights
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Thiazole ring activation : The sulfur atom increases electron density at C-5, facilitating nucleophilic attacks .
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Steric effects : The 4-phenylpiperazine group hinders reactions at the adjacent methylene bridge.
Industrial-Scale Reaction Optimization
For synthesis and derivatization:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds, including N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this structure have been reported to inhibit heparanase, an enzyme implicated in cancer metastasis, with IC50 values in the low micromolar range .
Antimicrobial Properties
Benzimidazole derivatives are also noted for their antimicrobial activities. The compound has been evaluated for its efficacy against bacterial and fungal pathogens. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
Some studies have indicated that benzimidazole derivatives can exhibit antiviral activities. While specific data on N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is limited, related compounds have shown promise in inhibiting viral replication, particularly in the context of HIV and other viral infections .
Case Study 1: Heparanase Inhibition
A study published in 2006 highlighted a series of benzimidazole derivatives as potent inhibitors of heparanase. Among these, compounds closely related to N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide demonstrated IC50 values indicating strong inhibitory activity against heparanase, suggesting potential use in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research exploring the antimicrobial efficacy of benzimidazole derivatives showed that several exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structural features similar to those found in N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide were crucial for enhancing bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, modulation of neurotransmitter release, or alteration of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
(a) Piperazine-Based Analogues
- Compound 1 : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Key Differences : Replaces the 4-phenylpiperazine group in the target compound with a 4-(3-chlorophenyl)piperazine and introduces a 4-ethoxy group on the phenyl ring.
- Impact : The chloro substituent may enhance lipophilicity and receptor binding affinity compared to the phenyl group, while the ethoxy group could alter metabolic stability .
(b) Thiazolo-Triazole Derivatives with Aromatic Substituents
- Compound 5f: (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () Key Differences: Lacks the piperazine moiety and features a 4-chlorophenylamino group. Impact: The absence of the piperazine reduces molecular complexity but may limit interactions with serotonin or dopamine receptors. The chlorophenyl group contributes to antibacterial activity .
- Compound 2k: (Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () Key Differences: Substitutes the piperazine-phenylmethyl group with a thiophene ring.
Physicochemical Properties
Notable Trends:
- Piperazine-containing compounds (e.g., Target Compound, Compound 1) exhibit higher molecular weights and likely lower solubility due to increased hydrophobicity.
- Thiophene or furan substituents (e.g., Compound 2k) reduce melting points compared to chlorophenyl derivatives, suggesting weaker crystal lattice interactions .
Challenges :
- Piperazine incorporation often requires multi-step protection/deprotection strategies to avoid side reactions.
- Steric hindrance from the 3-methoxyphenyl group in the target compound may reduce reaction yields compared to simpler analogues.
(a) Antimicrobial Potential
- Compound 5g (): Exhibited moderate antibacterial activity against S. aureus (MIC = 32 µg/mL), attributed to the furan-methylamino group .
- Compound 9c (): Demonstrated enhanced antifungal activity due to bromophenyl-thiazole interactions with fungal cytochrome P450 enzymes .
(b) Anticancer Activity
- Compound 2j (): Showed selective inhibition of HCT116 colon cancer cells (IC₅₀ = 12 µM) with minimal toxicity to normal L-02 cells, linked to the furan-methylene substituent .
Biological Activity
The compound 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound through a review of existing literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This molecule incorporates a thiazole ring fused with a triazole moiety and is substituted with a methoxyphenyl group and a piperazine derivative. The synthesis typically involves multi-step reactions starting from commercially available precursors. For example, one synthetic route includes the condensation of 3-methoxybenzaldehyde with piperazine derivatives followed by cyclization reactions to form the thiazolo-triazole core .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against the ESKAPE pathogens, a group notorious for their antibiotic resistance:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Klebsiella pneumoniae | >64 | Inactive |
| Acinetobacter baumannii | 32 | Moderate |
| Enterococcus faecium | 4 | High |
These results suggest that while the compound is not universally effective against all pathogens, it shows promising activity against specific strains .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 12 | High |
| A549 | 15 | Moderate |
| HeLa | >30 | Low |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and triazole rings significantly affect potency:
- Piperazine Substituents : Modifications to the piperazine ring can enhance binding affinity to target proteins.
- Methoxy Group Positioning : The position of the methoxy group influences solubility and permeability across cellular membranes.
- Thiazole Variants : Different thiazole derivatives have been synthesized to evaluate their impact on antimicrobial efficacy.
Case Studies
A notable case study involved the synthesis of several derivatives based on the core structure of this compound. These derivatives were screened for their biological activity against both bacterial strains and cancer cell lines. The findings revealed that certain modifications led to enhanced potency against M. tuberculosis, while others improved anticancer activity .
Q & A
Q. What are the key synthetic methodologies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. Key steps include:
- Coupling of piperazine derivatives with substituted aromatic precursors under reflux in solvents like ethanol or acetonitrile .
- Thiazole-triazole ring formation via cyclization using catalysts (e.g., triethylamine) and solvents (e.g., dimethylformamide) . Optimization requires precise temperature control (70–80°C for exothermic steps) and solvent selection to minimize side reactions. Microwave-assisted synthesis may enhance yields in later stages .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : Critical for confirming substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm) and piperazine ring conformation .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks around m/z 450–500) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, particularly for analogs with fluorophenyl or benzhydryl groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against targets like 14-α-demethylase (CYP51) using spectrophotometric methods .
- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for analogs?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., 3LD6 PDB structure for CYP51). Focus on hydrogen bonding with triazole-N and hydrophobic contacts with the methoxyphenyl group .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs with known IC50 values .
Q. How do solvent polarity and pH affect the compound’s stability in pharmacokinetic studies?
- Stability assays : Conduct accelerated degradation studies in buffers (pH 1–9) and monitor via HPLC. The compound shows instability in acidic conditions (pH < 3) due to triazole ring protonation .
- Solubility : Use shake-flask method with UV detection. LogP values (~3.5) suggest moderate lipid solubility, requiring co-solvents (e.g., DMSO) for in vitro assays .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Meta-analysis : Compare IC50 values from independent studies (e.g., fluorophenyl vs. chlorophenyl analogs) to identify substituent-dependent trends .
- Counter-screening : Test off-target effects (e.g., hERG binding) to rule out nonspecific cytotoxicity .
Q. How can in vitro ADME properties guide lead optimization?
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Piperazine derivatives often show rapid Phase I metabolism .
- Caco-2 permeability : Assess intestinal absorption using monolayers. Low permeability (Papp < 1 × 10⁻⁶ cm/s) may require prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
